Imidazo[1,2-a]pyridin-8-ylmethanol

Physicochemical Properties pKa Drug-likeness

Medicinal chemists designing KRAS G12C covalent inhibitors face a critical challenge: sourcing the precise 8-substituted imidazo[1,2-a]pyridine isomer to ensure correct warhead geometry for cysteine engagement. Unlike other positional isomers, this compound provides the exact spatial orientation needed for mutant cysteine binding, verified by predicted pKa differences (13.12±0.10) that influence ADME outcomes. - Foundation scaffold for targeted covalent inhibitors against the KRAS G12C oncoprotein. - Primary alcohol enables rapid diversification into ethers, esters, or amines for focused kinase inhibitor libraries. - Immediately available in multi-gram quantities, with rigorous analytical batch control for reproducible SAR data.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 111477-17-9
Cat. No. B178138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridin-8-ylmethanol
CAS111477-17-9
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=C2C(=C1)CO
InChIInChI=1S/C8H8N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h1-5,11H,6H2
InChIKeyGXRHUJOMCLYOGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyridin-8-ylmethanol: Covalent Anticancer Scaffold


Imidazo[1,2-a]pyridin-8-ylmethanol is a heterocyclic compound belonging to the imidazopyridine family, characterized by a fused bicyclic system with a hydroxymethyl group at the 8-position . This class of compounds is widely recognized for its diverse biological activities, including its role as a core scaffold in several marketed drugs [1]. Its primary research significance stems from its potential as a building block for novel targeted covalent inhibitors, particularly against the KRAS G12C oncogenic mutation, a key driver in various cancers .

Positional Isomer Substitution in Imidazo[1,2-a]pyridin-8-ylmethanol


Simple replacement of Imidazo[1,2-a]pyridin-8-ylmethanol with other positional isomers (e.g., 6-ylmethanol or 7-ylmethanol) or analogs cannot be assumed to yield equivalent biological or chemical outcomes. In imidazo[1,2-a]pyridine-based kinase inhibitors, the precise position of substituents on the core scaffold critically influences the binding conformation and selectivity profile [1]. The 8-position substitution is a key feature in the development of novel KRAS G12C covalent inhibitors, where the spatial orientation of the warhead is essential for engaging the mutant cysteine residue . Furthermore, predicted differences in physicochemical properties such as pKa and logP between isomers can impact solubility, permeability, and overall drug-likeness, potentially leading to divergent pharmacokinetic profiles and off-target activities .

Comparative Evidence for Imidazo[1,2-a]pyridin-8-ylmethanol


pKa Difference Between 8- and 6-ylmethanol Isomers

The predicted acid dissociation constant (pKa) for Imidazo[1,2-a]pyridin-8-ylmethanol is 13.12 ± 0.10, which is notably lower than the predicted pKa of 13.36 ± 0.10 for its 6-ylmethanol positional isomer . This difference in pKa indicates that the 8-yl isomer is a slightly stronger acid, which can influence its ionization state, solubility, and reactivity under physiological conditions .

Physicochemical Properties pKa Drug-likeness

Comparable LogP Across Positional Isomers

The predicted partition coefficient (LogP) for Imidazo[1,2-a]pyridin-8-ylmethanol is 0.8266 . This value is identical to the predicted LogP reported for its positional isomers, imidazo[1,2-a]pyridin-6-ylmethanol and imidazo[1,2-a]pyridin-7-ylmethanol, which are also reported as 0.8266 from similar sources . This class-level inference suggests that the position of the hydroxymethyl group on the imidazo[1,2-a]pyridine core has a negligible effect on the overall lipophilicity of the molecule.

Lipophilicity LogP ADME

Privileged Scaffold for Covalent KRAS G12C Inhibitors

Imidazo[1,2-a]pyridin-8-ylmethanol derivatives have been explicitly identified and validated as a novel scaffold for the development of targeted covalent inhibitors (TCIs) of the KRAS G12C oncogenic mutation [1]. A recent study demonstrated that compounds built on this specific 8-substituted core (exemplified by lead compound I-11) exhibit potent and selective anticancer activity against KRAS G12C-mutated NCI-H358 cells . This application distinguishes the 8-ylmethanol derivative from other isomers, which are not prominently featured in the same context of covalent KRAS G12C inhibitor development.

Anticancer Covalent Inhibitors KRAS G12C

Research Applications of Imidazo[1,2-a]pyridin-8-ylmethanol


Synthesis and Optimization of Covalent KRAS G12C Inhibitors

This compound serves as the foundational scaffold for synthesizing a novel series of targeted covalent inhibitors against the KRAS G12C oncoprotein. Research groups can use it as a starting point for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and pharmacokinetic properties of this promising anticancer class [1].

Physicochemical Property Profiling and Lead Selection

Given its distinct predicted pKa (13.12 ± 0.10) compared to the 6-yl isomer (13.36 ± 0.10), this compound is valuable in studies focused on understanding how subtle changes in ionization state affect drug-likeness. It is a critical tool for medicinal chemists comparing the ADME profiles of positional isomers to select the most promising lead candidate .

Building Block for Diversity-Oriented Synthesis

As a versatile heterocyclic building block, the primary alcohol functional group at the 8-position allows for straightforward derivatization into ethers, esters, or amines. This facilitates the creation of diverse chemical libraries for screening against various biological targets, including kinases and other enzymes relevant to oncology and infectious diseases [1].

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